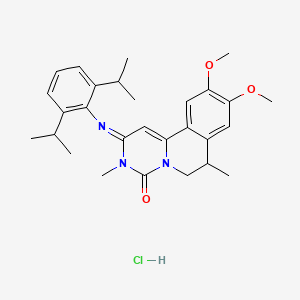
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-2-((2,6-bis(1-methylethyl)phenyl)imino)-9,10-dimethoxy-3,7-dimethyl-, monohydrochloride, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pirimidin(6,1-a)isoquinolin-4-ona, 2,3,6,7-tetrahidro-2-((2,6-bis(1-metiletil)fenil)imino)-9,10-dimetoxi-3,7-dimetil-, monohidrocloruro, (±)- es un complejo compuesto orgánico con aplicaciones potenciales en diversos campos científicos. Este compuesto presenta una estructura central de pirimidinisoquinolina, que a menudo se asocia con propiedades bioactivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de derivados de 4H-Pirimidin(6,1-a)isoquinolin-4-ona típicamente involucra reacciones orgánicas de múltiples pasos. Las rutas sintéticas comunes pueden incluir:
Reacciones de ciclación: Formación del núcleo de pirimidinisoquinolina mediante la ciclación de precursores apropiados.
Reacciones de sustitución: Introducción de grupos funcionales como los grupos metoxi y metilo mediante reacciones de sustitución.
Formación de imina: Reacción de aminas con aldehídos o cetonas para formar derivados de imina.
Métodos de producción industrial
Los métodos de producción industrial para tales compuestos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir:
Catálisis: Uso de catalizadores para mejorar las velocidades de reacción.
Técnicas de purificación: Técnicas como la cristalización, destilación y cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, formando potencialmente derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir los grupos imina en aminas.
Sustitución: Varias reacciones de sustitución pueden introducir o modificar grupos funcionales.
Reactivos y condiciones comunes
Agentes oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno.
Agentes reductores: Como el borohidruro de sodio o el hidruro de litio y aluminio.
Catalizadores: Como el paladio sobre carbono para reacciones de hidrogenación.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
Química
El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas, incluidos los productos farmacéuticos y agroquímicos.
Biología
Medicina
El compuesto puede tener aplicaciones medicinales potenciales, como en el desarrollo de nuevos fármacos que se dirigen a vías biológicas específicas.
Industria
En el sector industrial, el compuesto puede utilizarse en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de los derivados de 4H-Pirimidin(6,1-a)isoquinolin-4-ona típicamente implica la interacción con dianas moleculares específicas, como enzimas o receptores. Las vías y dianas exactas pueden variar según la estructura y los grupos funcionales específicos del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de pirimidinisoquinolina: Compuestos con estructuras centrales similares pero diferentes grupos funcionales.
Derivados de quinolina: Compuestos con una estructura central de quinolina.
Derivados de isoquinolina: Compuestos con una estructura central de isoquinolina.
Singularidad
La singularidad de los derivados de 4H-Pirimidin(6,1-a)isoquinolin-4-ona radica en sus grupos funcionales específicos y las propiedades bioactivas resultantes. Estos compuestos pueden exhibir interacciones únicas con dianas biológicas, lo que los hace valiosos para la investigación y el desarrollo.
Propiedades
Número CAS |
108445-82-5 |
|---|---|
Fórmula molecular |
C28H36ClN3O3 |
Peso molecular |
498.1 g/mol |
Nombre IUPAC |
2-[2,6-di(propan-2-yl)phenyl]imino-9,10-dimethoxy-3,7-dimethyl-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C28H35N3O3.ClH/c1-16(2)19-10-9-11-20(17(3)4)27(19)29-26-14-23-22-13-25(34-8)24(33-7)12-21(22)18(5)15-31(23)28(32)30(26)6;/h9-14,16-18H,15H2,1-8H3;1H |
Clave InChI |
BWFPRRDXLGWAOI-UHFFFAOYSA-N |
SMILES canónico |
CC1CN2C(=CC(=NC3=C(C=CC=C3C(C)C)C(C)C)N(C2=O)C)C4=CC(=C(C=C14)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















